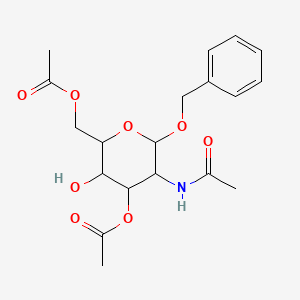

Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside is a synthetic derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by its benzyl and acetyl groups, which are attached to the glucopyranoside ring. It is primarily used in biochemical research due to its ability to inhibit glycosylation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside typically involves multiple steps. The starting material is often glucosamine, which undergoes acetylation to introduce the acetyl groups. The benzyl group is then introduced through a benzylation reaction. The reaction conditions usually involve the use of organic solvents such as methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.

Biology: Inhibits glycosylation processes, making it useful in studying protein glycosylation and its effects on cellular functions.

Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The compound exerts its effects by inhibiting glycosylation, a process where sugars are attached to proteins or lipids. This inhibition occurs through the interaction of the compound with glycosyltransferase enzymes, preventing them from catalyzing the glycosylation reaction. The molecular targets include various glycoproteins and glycolipids involved in cellular signaling and structural integrity .

Comparison with Similar Compounds

Similar Compounds

Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: Similar structure but differs in the sugar moiety.

Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-beta-D-glycopyranoside: Contains additional benzyl and carbonyl groups.

Uniqueness

Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside is unique due to its specific acetylation pattern and the presence of both benzyl and acetyl groups. This unique structure allows it to effectively inhibit glycosylation processes, making it a valuable tool in biochemical research .

Biological Activity

Benzyl 2-acetamido-2-deoxy-3,6-di-O-acetyl-alpha-D-glucopyranoside is a glycoside that has garnered attention in biochemical research due to its potential biological activities. This article aims to explore its biological activity, synthesis, and implications in various fields, including virology and glycoprotein research.

Chemical Structure and Properties

- Molecular Formula : C19H25NO8

- Molecular Weight : 391.41 g/mol

- CAS Number : 11784224

The compound features a glucopyranoside structure with acetyl and benzyl groups that enhance its solubility and reactivity in biological systems.

1. Glycosylation Inhibition

This compound has been shown to inhibit O-glycosylation, a critical post-translational modification affecting protein function. In studies involving HIV, this compound increased the infectivity of HIV by enhancing the replication rate of the virus in treated cells. Specifically, it was observed that the percentage of HIV-infected cells increased significantly when cells were pre-treated with this compound .

2. Impact on Viral Replication

Research indicates that the compound can improve viral outgrowth kinetics in various models. For instance, when peripheral blood mononuclear cells (PBMCs) were treated with this compound before infection with HIV, there was a notable increase in both the number of infected cells and the amount of viral protein produced per cell . This suggests that this compound may serve as a useful tool in studying viral mechanisms and developing therapeutic strategies.

Synthesis

The synthesis of this compound typically involves the selective acetylation of hydroxyl groups on the glucopyranoside backbone followed by benzylation. This method allows for controlled modification of the sugar moiety to enhance biological activity while maintaining structural integrity .

Case Study 1: HIV Research

In a study conducted by researchers investigating the effects of glycosylation on HIV infectivity, this compound was used to assess its impact on viral replication dynamics. The findings demonstrated that treatment with this compound resulted in a significant increase in viral load and enhanced infection rates among PBMCs from both HIV-negative and positive donors. This highlights its potential role in modulating host-pathogen interactions .

Case Study 2: Glycoprotein Modifications

Another study focused on the role of glycosylation in protein function utilized this compound as an inhibitor to dissect the pathways involved in glycoprotein synthesis. The results indicated that inhibiting O-glycosylation led to altered secretion patterns of glycoproteins, suggesting that this compound could be instrumental in understanding glycoprotein biology and its implications in diseases like cancer .

Research Findings Summary Table

Properties

IUPAC Name |

(5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO8/c1-11(21)20-16-18(27-13(3)23)17(24)15(10-25-12(2)22)28-19(16)26-9-14-7-5-4-6-8-14/h4-8,15-19,24H,9-10H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGSXKCPBJLDNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)O)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.